2-(Propan-2-yloxy)pyridine-3,4-diamine
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Overview
Description
2-(Propan-2-yloxy)pyridine-3,4-diamine is an organic compound with the molecular formula C8H13N3O It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as Pd/C, to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Propan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A precursor in the synthesis of 2-(Propan-2-yloxy)pyridine-3,4-diamine, known for its use in treating certain neurological disorders.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with potential biological activities, including antifibrotic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-propan-2-yloxypyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3O/c1-5(2)12-8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3,(H2,9,11) |
InChI Key |
WPHNKMIDTFBFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1N)N |
Origin of Product |
United States |
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